Dasyscyphin C
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Overview
Description
Dasyscyphin C is a natural product found in Dasyscyphella nivea with data available.
Scientific Research Applications
Antimicrobial and Cytotoxic Properties
Dasyscyphin C has demonstrated moderate cytotoxicity and antimicrobial activity. A study on bioactive fungal metabolites identified this compound as one of the compounds with these properties, suggesting potential applications in treating infections and in cancer research (Flores-Bocanegra et al., 2021).
Antiviral Applications
This compound extracted from Eclipta prostrata has been evaluated for its antiviral activity against fish nodavirus. This study found that this compound effectively inhibited the proliferation of the virus, indicating its potential use as an antiviral agent (Krishnan et al., 2010).
Leishmanicidal Activity
A study on the leishmanicidal activity of this compound from Eclipta prostrata revealed significant activity against Leishmania major promastigotes. This suggests this compound's potential in developing treatments for leishmaniasis, a disease caused by Leishmania parasites (Khanna et al., 2009).
Cytotoxicity in Cancer Research
This compound has been identified as having cytotoxic activities against various mammalian cell lines, suggesting its potential in cancer research. The cytotoxic terpenoids isolated from certain fungi, including this compound, have shown promising results in this area (Mierau et al., 2006).
Properties
Molecular Formula |
C28H40O8 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
5-[[(4aS,6aS,6bR,10aS,11aR,11bS)-6b-hydroxy-4,4,6a,11b-tetramethyl-9,10-dioxo-2,3,4a,5,6,10a,11,11a-octahydro-1H-benzo[a]fluoren-8-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40O8/c1-24(2)8-6-9-26(4)18(24)7-10-27(5)19(26)11-17-23(33)22(32)16(12-28(17,27)35)15-36-21(31)14-25(3,34)13-20(29)30/h12,17-19,34-35H,6-11,13-15H2,1-5H3,(H,29,30)/t17-,18+,19-,25?,26+,27+,28-/m1/s1 |
InChI Key |
VBYFVFMZJVTSHX-YHKOIMIKSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C[C@H]4[C@@]3(C=C(C(=O)C4=O)COC(=O)CC(C)(CC(=O)O)O)O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC4C3(C=C(C(=O)C4=O)COC(=O)CC(C)(CC(=O)O)O)O)C)C)C |
Synonyms |
dasyscyphin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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